1,3-Dichlorobut-1-yne 1,3-Dichlorobut-1-yne
Brand Name: Vulcanchem
CAS No.: 646516-44-1
VCID: VC20269953
InChI: InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3
SMILES:
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol

1,3-Dichlorobut-1-yne

CAS No.: 646516-44-1

Cat. No.: VC20269953

Molecular Formula: C4H4Cl2

Molecular Weight: 122.98 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichlorobut-1-yne - 646516-44-1

Specification

CAS No. 646516-44-1
Molecular Formula C4H4Cl2
Molecular Weight 122.98 g/mol
IUPAC Name 1,3-dichlorobut-1-yne
Standard InChI InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3
Standard InChI Key UZHLWUKWYKZNEM-UHFFFAOYSA-N
Canonical SMILES CC(C#CCl)Cl

Introduction

Chemical Identification and Molecular Properties

Nomenclature and Identifiers

1,3-Dichlorobut-1-yne is systematically named according to IUPAC guidelines as 1,3-dichlorobut-1-yne, reflecting the positions of the chlorine atoms and the triple bond . The compound has been assigned conflicting CAS registry numbers across sources: 1653-19-6 and 646516-44-1 . This discrepancy may stem from differences in registration databases or structural interpretations. The molecular formula C4H4Cl2\text{C}_4\text{H}_4\text{Cl}_2 corresponds to a molecular weight of 122.98 g/mol , with a SMILES representation of \text{CC(C#CCl)Cl} .

Structural Characteristics

The compound’s linear geometry is dictated by the sp-hybridized carbons in the triple bond, with bond angles approximating 180180^\circ. The chlorine atoms at positions 1 and 3 introduce significant electron-withdrawing effects, polarizing the triple bond and enhancing electrophilicity at the terminal carbon . Spectroscopic data, though limited in available sources, suggest that nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. For instance, the 1H^1\text{H} NMR spectrum would exhibit signals for the methylene (CH2\text{CH}_2) and methine (CH\text{CH}) protons adjacent to the chlorine atoms, while IR spectroscopy would reveal a characteristic alkyne stretching frequency near 2100 cm12100\ \text{cm}^{-1}.

Synthesis and Production Methods

Halogenation of 1-Butyne

The primary synthesis route involves the chlorination of 1-butyne (HCCCH2CH3\text{HC}\equiv\text{CCH}_2\text{CH}_3) under controlled conditions. Exposure to chlorine gas (Cl2\text{Cl}_2) in the presence of ultraviolet (UV) light or heat facilitates radical substitution, yielding 1,3-dichlorobut-1-yne. The reaction mechanism proceeds via the formation of a chloronium ion intermediate, followed by subsequent chloride displacement:

HCCCH2CH3+2 Cl2Δ or hνClCCCH2Cl+2 HCl\text{HC}\equiv\text{CCH}_2\text{CH}_3 + 2\ \text{Cl}_2 \xrightarrow{\Delta \text{ or } h\nu} \text{ClC}\equiv\text{CCH}_2\text{Cl} + 2\ \text{HCl}

Key parameters for optimizing yield include temperature modulation (typically 5080C50\text{--}80^\circ\text{C}) and stoichiometric control to prevent over-chlorination. Post-synthesis purification employs gas chromatography (GC) to isolate the product from byproducts such as 1,2-dichlorobutane or polychlorinated derivatives.

Reactivity and Mechanistic Insights

Electrophilic Additions

The electron-deficient triple bond in 1,3-dichlorobut-1-yne readily participates in electrophilic addition reactions. For instance, hydrohalogenation with HBr\text{HBr} proceeds via a Markovnikov pathway, yielding 1,3-dichloro-2-bromobutane. The mechanism involves protonation at the terminal carbon, followed by bromide attack:

ClCCCH2Cl+HBrClCBr2CH2Cl\text{ClC}\equiv\text{CCH}_2\text{Cl} + \text{HBr} \rightarrow \text{ClCBr}_2\text{CH}_2\text{Cl}

Such reactions underscore the compound’s utility in synthesizing polyhalogenated alkanes, which serve as precursors in agrochemical and pharmaceutical industries.

Nucleophilic Substitutions

The chlorine atoms at positions 1 and 3 are susceptible to nucleophilic displacement, particularly in polar aprotic solvents. Treatment with sodium hydroxide (NaOH\text{NaOH}) in ethanol induces dehydrochlorination, forming but-1-yn-3-ene:

ClCCCH2Cl+2 NaOHHCCCH2OH+2 NaCl\text{ClC}\equiv\text{CCH}_2\text{Cl} + 2\ \text{NaOH} \rightarrow \text{HC}\equiv\text{CCH}_2\text{OH} + 2\ \text{NaCl}

This reactivity is exploited in the synthesis of conjugated enynes, which are pivotal in materials science for constructing carbon frameworks.

Applications in Organic Synthesis

Intermediate in Heterocycle Formation

1,3-Dichlorobut-1-yne serves as a precursor to nitrogen-containing heterocycles. Cycloaddition reactions with azides, for instance, yield triazole derivatives through Huisgen 1,3-dipolar cycloaddition :

ClCCCH2Cl+N3RTriazole derivative+HCl\text{ClC}\equiv\text{CCH}_2\text{Cl} + \text{N}_3\text{R} \rightarrow \text{Triazole derivative} + \text{HCl}

These heterocycles are integral to drug discovery, offering scaffolds for antiviral and anticancer agents .

Cross-Coupling Reactions

The compound’s terminal alkyne moiety enables participation in Sonogashira coupling, forming carbon-carbon bonds with aryl halides. For example, reaction with iodobenzene in the presence of a palladium catalyst generates 1,3-dichloro-4-phenylbut-1-yne:

ClCCCH2Cl+PhIPd catalystClCCCH2Ph+HI\text{ClC}\equiv\text{CCH}_2\text{Cl} + \text{PhI} \xrightarrow{\text{Pd catalyst}} \text{ClC}\equiv\text{CCH}_2\text{Ph} + \text{HI}

Such transformations are foundational in synthesizing conjugated polymers for optoelectronic devices.

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